molecular formula C18H40ClNO3 B8766036 2-Aminooctadecane-1,3,4-triol hydrochloride CAS No. 183117-20-6

2-Aminooctadecane-1,3,4-triol hydrochloride

Cat. No. B8766036
CAS RN: 183117-20-6
M. Wt: 354.0 g/mol
InChI Key: GDKAAHDFPOWGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminooctadecane-1,3,4-triol hydrochloride is a useful research compound. Its molecular formula is C18H40ClNO3 and its molecular weight is 354.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminooctadecane-1,3,4-triol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminooctadecane-1,3,4-triol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

183117-20-6

Product Name

2-Aminooctadecane-1,3,4-triol hydrochloride

Molecular Formula

C18H40ClNO3

Molecular Weight

354.0 g/mol

IUPAC Name

2-aminooctadecane-1,3,4-triol;hydrochloride

InChI

InChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H

InChI Key

GDKAAHDFPOWGQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.275 mol of lithium aluminum hydride was introduced, under argon, with continual stirring, into tetrahydrofuran. The solution was then cooled to a temperature of 0° C., and 0.055 mol of methyl 2-hydroxyimino-3-oxo-4-acetoxyoctadecanoate was slowly added. The reaction mixture was then gradually heated to 60° C. At the end of the reaction, marked by the disappearance of the starting materials, the reaction mixture was hydrolysed while cold with a hydrochloric acid solution. A precipitate formed, which was filtered off, and then the solvent was evaporated under vacuum. After crystallizing from a mixture of ethyl ether and acetonitrile, a white solid was obtained which, filtered and dried, gave 14.2 g of 2-aminooctadecane-1,3,4-triol hydrochloride in the form of a white powder.
Quantity
0.275 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methyl 2-hydroxyimino-3-oxo-4-acetoxyoctadecanoate
Quantity
0.055 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.